molecular formula C22H24O6 B14165077 Furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane

Furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane

Cat. No.: B14165077
M. Wt: 384.4 g/mol
InChI Key: YRELFHRPBNGVTM-UHFFFAOYSA-N
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Description

Furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane is a complex organic compound with a unique structure that combines multiple functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C26H29ClO8, and it has a molecular weight of 504.95700 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane involves multiple steps, each requiring specific reagents and conditions. One common method involves the radical bromination of a methyl group followed by a series of condensation reactions . The process typically includes the use of reagents such as N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite under controlled temperatures .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NBS, AIBN, triethyl phosphite, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Properties

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane

InChI

InChI=1S/C15H16O2.C4H2O3.C3H6O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-3-1-2-4(6)7-3;1-3-2-4-3/h3-10,16-17H,1-2H3;1-2H;3H,2H2,1H3

InChI Key

YRELFHRPBNGVTM-UHFFFAOYSA-N

Canonical SMILES

CC1CO1.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC(=O)OC1=O

Related CAS

39921-03-4

Origin of Product

United States

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